4,4'-Carbonyldiphthalic anhydride

Catalog No.
S662312
CAS No.
2421-28-5
M.F
C17H6O7
M. Wt
322.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Carbonyldiphthalic anhydride

CAS Number

2421-28-5

Product Name

4,4'-Carbonyldiphthalic anhydride

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Molecular Formula

C17H6O7

Molecular Weight

322.22 g/mol

InChI

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H

InChI Key

VQVIHDPBMFABCQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

The exact mass of the compound 3,3',4,4'-Benzophenonetetracarboxylic dianhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78480. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Carbonyldiphthalic anhydride, also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), is an aromatic dianhydride monomer essential for synthesizing high-performance polyimides. Its defining feature is the flexible carbonyl (ketone) bridge linking the two phthalic anhydride units. This structural element imparts a balance of high thermal stability with improved solubility and processability compared to more rigid, linear dianhydrides. BTDA-based polyimides are frequently selected for applications requiring high heat resistance combined with toughness, good dielectric properties, and suitability for manufacturing processes like solution casting or molding.

In polyimide synthesis, substituting one dianhydride for another is not a viable cost-saving or sourcing strategy; it fundamentally changes the final material's performance. The specific linking group between phthalic anhydride units dictates polymer chain geometry, flexibility, and intermolecular interactions. Replacing BTDA's flexible carbonyl bridge with the rigid, planar structure of Pyromellitic Dianhydride (PMDA) results in a dramatic loss of solubility, making the resulting polyimide intractable and difficult to process from solution in its fully imidized form. Conversely, using a different flexible monomer like 4,4'-Oxydiphthalic Anhydride (ODPA) will alter the glass transition temperature, mechanical damping, and dielectric properties. Therefore, selecting BTDA (CAS 2421-28-5) is a deliberate choice for a specific profile of processability, thermal stability, and mechanical behavior that cannot be replicated by simple substitution.

Enables Superior Solution Processability Over Rigid Dianhydrides

A key procurement driver for BTDA is the enhanced solubility it imparts to the final polyimide, a critical factor for processability. In a direct comparison, polyimides synthesized from BTDA and various aromatic diamines were found to be soluble in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP). In contrast, related polyimides prepared under identical conditions using the more rigid Pyromellitic Dianhydride (PMDA) were completely insoluble in NMP, even with heating. This insolubility of PMDA-based systems necessitates a complex two-step processing method involving a polyamic acid precursor, which introduces challenges related to storage stability and water evolution during imidization. The use of BTDA allows for direct processing of the fully imidized, more stable polymer from solution.

Evidence DimensionSolubility in NMP
Target Compound DataPolyimides derived from BTDA are soluble.
Comparator Or BaselinePolyimides derived from PMDA are completely insoluble.
Quantified DifferenceQualitative but absolute: Soluble vs. Insoluble
ConditionsPolymerization with various aromatic diamines (containing ether bridges, hexafluoroisopropylidene, or fluorene groups) in NMP solvent.

This enables simpler, more reliable, and cost-effective manufacturing of polyimide films, coatings, and membranes via direct solution-casting or spin-coating techniques.

Delivers Higher Electric Breakdown Strength for Demanding Dielectric Applications

For applications in electronics and as insulating materials, BTDA provides a significant performance advantage in dielectric strength. When polymerized with 4,4'-oxydianiline (ODA), the resulting BTDA-PI film exhibited an electric breakdown strength of 478.90 kV/mm. This is substantially higher than films made with the same diamine but different dianhydrides under similar conditions. The PMDA-PI film had a breakdown strength of 326.80 kV/mm, and the BPDA-PI film measured 357.07 kV/mm.

Evidence DimensionElectric Breakdown Strength (kV/mm)
Target Compound Data478.90 kV/mm
Comparator Or BaselinePMDA-PI: 326.80 kV/mm; BPDA-PI: 357.07 kV/mm
Quantified Difference+46.5% vs. PMDA-PI; +34.1% vs. BPDA-PI
ConditionsPolyimide films synthesized with 4,4'-oxydianiline (ODA) as the common diamine component.

This superior breakdown strength allows for the design of thinner, lighter, or more reliable insulating layers in high-voltage components, capacitors, and microelectronic packaging.

Offers a Tunable Balance of Thermal Stability and Mechanical Properties

BTDA allows formulators to balance thermal and mechanical properties by blending or copolymerizing it with other dianhydrides like 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). A study on BTDA/BPDA copolymers showed that increasing the ratio of the BPDA component improves thermal stability (5% weight loss temperature) and increases tensile strength and modulus. Conversely, a higher ratio of the BTDA component results in better UV-visible light transmission. This provides a clear path for material designers to procure BTDA as a tool to fine-tune properties, achieving a target performance profile that more rigid (e.g., BPDA-only) or more flexible monomers cannot achieve alone.

Evidence DimensionProperty Trade-off
Target Compound DataHigher BTDA content improves optical transmission.
Comparator Or BaselineHigher BPDA content improves thermal stability and tensile strength.
Quantified DifferenceDirectional relationship established, allowing for formulation-specific tuning.
ConditionsCopolymerization of BTDA and BPDA with a diamine monomer, followed by thermal imidization.

This enables the rational design of custom polyimide formulations, where BTDA is used to enhance processability and optical clarity while a co-monomer like BPDA ensures high thermal and mechanical thresholds are met.

High-Reliability Dielectric Films and Insulating Coatings

Due to the significantly higher electric breakdown strength of BTDA-derived polyimides compared to those from PMDA and BPDA, this monomer is the right choice for fabricating robust insulating layers in microelectronics, flexible printed circuits, and high-voltage components where dielectric performance and reliability are paramount.

Processable Films and Membranes via Solution-Casting

The excellent solubility of BTDA-based polyimides, in stark contrast to the insolubility of those made from PMDA, makes BTDA the preferred precursor for applications requiring direct fabrication from solution. This includes manufacturing thin films for displays, gas separation membranes, and protective coatings where a simple, one-step solution-casting or spin-coating process is a major manufacturing advantage.

Custom-Formulated Resins for Aerospace and Composites

BTDA's capacity to be copolymerized with more rigid dianhydrides like BPDA allows for the creation of custom polyimide systems. This makes it a critical component for formulating matrix resins for advanced composites or high-temperature adhesives where a specific balance between thermal stability, mechanical strength, and processability (e.g., resin flow during molding) is required.

Physical Description

Other Solid
Light yellow powder; [Alfa Aesar MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

7

Exact Mass

322.01135253 Da

Monoisotopic Mass

322.01135253 Da

Heavy Atom Count

24

UNII

Y61GVA8097

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2421-28-5

Wikipedia

3,3',4,4'-Benzophenone_tetracarboxylic_dianhydride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3-Isobenzofurandione, 5,5'-carbonylbis-: ACTIVE

Dates

Last modified: 08-15-2023

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